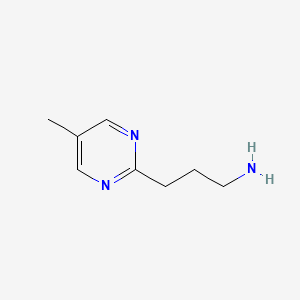![molecular formula C14H21BrO B13204159 ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene](/img/structure/B13204159.png)
([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene: is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and an ethylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromo-2-ethylbutanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the bromomethyl group from 2-bromo-2-ethylbutanol .
Industrial Production Methods:
In an industrial setting, the production of This compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or hydrochloric acid, is common to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of This compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products:
Substitution: Formation of benzyl ethers, benzylamines, or benzylthiols.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry:
([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene: is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize potential drug candidates. It has been explored for its antimicrobial properties and as a precursor for the development of β-peptidomimetics, which are molecules that mimic the structure and function of natural peptides .
Industry:
The compound is used in the production of fine chemicals, including fragrances and specialty coatings. Its unique structure allows for the creation of novel compounds with desirable properties for various industrial applications .
Mecanismo De Acción
The mechanism of action of ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene involves its interaction with specific molecular targets. In biological systems, it can act as an alkylating agent, where the bromomethyl group reacts with nucleophilic sites on biomolecules, such as DNA or proteins. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s function .
Comparación Con Compuestos Similares
(2-Bromoethyl)benzene: Similar structure but lacks the ethylbutoxy group.
Benzyl bromide: Contains a bromomethyl group attached directly to the benzene ring.
(2-Bromomethyl)butoxybenzene: Similar structure but with different alkyl substituents.
Uniqueness:
([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene: is unique due to the presence of both a bromomethyl group and an ethylbutoxy group. This combination provides distinct reactivity and properties, making it a valuable compound for various applications in organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C14H21BrO |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
[2-(bromomethyl)-2-ethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-14(4-2,11-15)12-16-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
Clave InChI |
BPEYKFNIARRBER-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(COCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
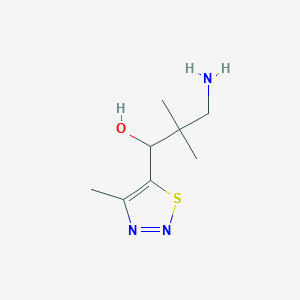

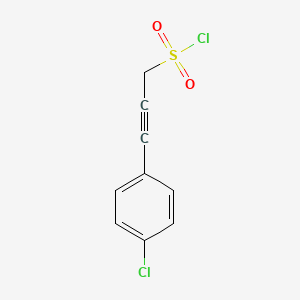
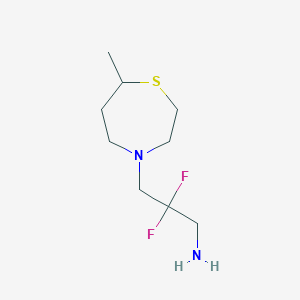


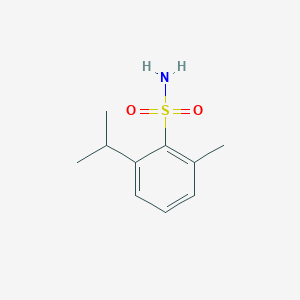
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)

![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
